molecular formula C22H23N5O3S B2997332 N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421507-77-8

N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

Cat. No.: B2997332
CAS No.: 1421507-77-8
M. Wt: 437.52
InChI Key: KHEIBLABHHMBHW-UHFFFAOYSA-N
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Description

N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, a scaffold that is present in compounds investigated for modulating various biological targets . The structure is further elaborated with a picolinamide moiety and a 2-ethoxyphenyl group linked via an acetamide chain. Compounds containing the tetrahydrothiazolopyridine scaffold have been explored in scientific literature for their potential as modulators of enzymes like NAMPT (Nicotinamide phosphoribosyltransferase) . Research into similar structures often focuses on areas such as oncology, metabolic diseases, and neurological disorders, making this compound a valuable candidate for probe discovery and assay development . The presence of multiple hydrogen bond donors and acceptors suggests potential for targeted protein interactions. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this compound to investigate its specific physicochemical properties, binding affinity, and functional activity in cellular or biochemical assays.

Properties

IUPAC Name

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-2-30-18-9-4-3-7-15(18)24-20(28)14-27-12-10-16-19(13-27)31-22(25-16)26-21(29)17-8-5-6-11-23-17/h3-9,11H,2,10,12-14H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEIBLABHHMBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a picolinamide core , a thiazole ring , and an ethoxyphenyl amino group . These structural motifs are significant as they can influence the compound's interactions with biological targets. The presence of multiple functional groups enhances the potential for diverse biological activities.

Structural Feature Description
Picolinamide CoreAids in binding to specific biological targets.
Thiazole RingImplicated in various pharmacological activities.
Ethoxyphenyl GroupEnhances solubility and bioavailability.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have demonstrated the following modes of action:

  • Inhibition of Tyrosinase Activity : Some derivatives have shown potent inhibition against mushroom tyrosinase, which is crucial in melanin biosynthesis.
  • Interaction with Kinases : The presence of the pyridine ring suggests potential interactions with kinase enzymes involved in signaling pathways related to cancer progression.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity : A study evaluated the cytotoxic effects of thiazolidine derivatives against glioblastoma cells and found that certain compounds significantly decreased cell viability (Da Silva et al., 2020) .
    Compound IC50 (µM) Cell Line
    Compound 115.3Glioblastoma
    Compound 222.8Hepatocellular Carcinoma
  • Enzyme Inhibition Studies : Research on similar compounds has indicated that modifications to the phenyl ring can greatly affect tyrosinase inhibition potency. For instance, compounds with hydroxyl substitutions exhibited IC50 values significantly lower than 100 µM .
  • Pharmacological Profiles : Comparative studies have shown that derivatives with specific substitutions can enhance or diminish biological activity. For example, a derivative with a methoxy group showed reduced enzyme inhibition compared to its hydroxyl counterpart .

Comparison with Similar Compounds

Thiadiazole and Oxadiazole Analogues

Compounds 3-(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 11) and N-(3-methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine (Compound 6) share pyridin-2-yl substituents but differ in their heterocyclic cores:

  • Thiadiazole (Compound 11) and oxadiazole (Compound 6) cores are fully aromatic and planar, favoring π-π interactions with biological targets .

Thiophene Carboxamide Analogue

The PubChem compound N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide replaces the picolinamide group with a thiophene-3-carboxamide. This substitution reduces hydrogen-bonding capacity but introduces sulfur-mediated hydrophobic interactions .

Substituent Modifications

Compound Name Core Structure Substituents Biological Activity References
Target Compound Tetrahydrothiazolo[5,4-c]pyridine 5-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl), 2-picolinamide Not explicitly reported
Compound 11 1,2,4-Thiadiazol-5-amine 3-(5-Cyclopropoxypyridin-2-yl), N-(3-methylpyridin-2-yl) Macrofilaricidal
Compound 6 1,2,4-Oxadiazol-5-amine 3-(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl), N-(3-methylpyridin-2-yl) Macrofilaricidal
PubChem Compound Tetrahydrothiazolo[5,4-c]pyridine 5-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl), 2-thiophene-3-carboxamide Not specified

Key Observations:

Pyridin-2-yl Substituents : All compounds retain pyridin-2-yl groups, suggesting their critical role in target binding (e.g., macrofilaricidal activity in Compounds 11 and 6) .

Oxygen/Sulfur Linkers: The ethoxy group in the target compound may enhance lipophilicity compared to the cyclopropoxy (Compound 11) or tetrahydro-pyran-oxy (Compound 6) groups.

Amide vs. Thiadiazole/Oxadiazole : The picolinamide in the target compound provides a distinct hydrogen-bonding profile compared to the thiadiazole/oxadiazole cores in Compounds 11 and 4.

Research Findings and Implications

  • Macrofilaricidal Activity : Thiadiazole and oxadiazole analogues (Compounds 11 and 6) demonstrate efficacy against parasitic nematodes, likely due to their planar, aromatic cores enabling target interactions . The target compound’s thiazolo-pyridine core may exhibit distinct binding modes due to partial saturation.
  • Metabolic Stability : The ethoxyphenyl group in the target compound could improve metabolic stability compared to cyclopropoxy or tetrahydro-pyran-oxy substituents, which are prone to oxidative metabolism.
  • Solubility : The picolinamide group’s polarity may enhance aqueous solubility relative to the thiophene carboxamide analogue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis involving coupling reactions between thiazolo[5,4-c]pyridine intermediates and functionalized picolinamide derivatives is commonly employed. For example, amide bond formation between 2-ethoxyphenylamine and activated carbonyl precursors (e.g., chloroacetyl chloride) can yield the 2-oxoethyl substituent. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures (1:3 v/v) achieves >95% purity. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity, while 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity .

Q. How can researchers elucidate the crystal structure of this compound, and what software tools are reliable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in dichloromethane/methanol (1:2) at 4°C are suitable. Data collection at 100 K using synchrotron radiation (λ = 0.71073 Å) followed by structure solution via direct methods (e.g., SHELXT) and refinement with SHELXL ensures accuracy. Key parameters include R-factor (<5%), residual electron density (<0.5 eÅ3^{-3}), and validation using PLATON for symmetry checks .

Q. What in vitro assays are appropriate for initial biological activity screening (e.g., kinase inhibition, cytotoxicity)?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay for EGFR or VEGFR2) at 10 µM concentration. For cytotoxicity, use MTT assays on HEK-293 and HeLa cell lines (48-hour exposure, IC50_{50} calculation via nonlinear regression). Include positive controls (e.g., staurosporine) and validate results with flow cytometry for apoptosis markers (Annexin V/PI) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data across different assay platforms?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using the same enzyme lot, buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2_2), and ATP concentration (1 mM). Perform kinetic analyses (Km_{m}, Vmax_{max}) to identify competitive/non-competitive inhibition. Cross-validate with surface plasmon resonance (SPR) to measure binding affinity (KD_D) independently .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Methodological Answer : To improve bioavailability:

  • Solubility : Use co-solvents (10% DMSO + 40% PEG-400 in saline) or nanoformulation (liposomal encapsulation).
  • Metabolic stability : Conduct microsomal assays (human liver microsomes, NADPH regeneration system) to identify metabolic hotspots. Introduce fluorine or methyl groups to block CYP450-mediated oxidation.
  • Plasma protein binding : Measure using equilibrium dialysis and adjust logP via substituent modifications (e.g., replacing ethoxy with trifluoromethoxy) .

Q. How can computational methods predict off-target interactions and guide structural optimization?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against a panel of 200+ human kinases. Use molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess binding mode stability. Prioritize modifications to the picolinamide moiety to reduce hERG channel affinity (linked to cardiotoxicity). Validate predictions with in vitro hERG inhibition assays (PatchClamp) .

Q. What experimental designs are critical for assessing the compound’s efficacy in animal models of inflammation or cancer?

  • Methodological Answer : Use xenograft models (e.g., HCT-116 colorectal cancer in BALB/c nude mice) with biweekly intraperitoneal dosing (10–25 mg/kg). Monitor tumor volume via caliper measurements and validate with bioluminescence imaging. Include cohorts for pharmacodynamic markers (e.g., p-ERK downregulation via Western blot). For inflammation, employ a carrageenan-induced paw edema model (dose: 5 mg/kg, oral) with COX-2 inhibition as a secondary endpoint .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity due to synthetic impurities?

  • Methodological Answer : Implement quality control (QC) protocols:

  • HPLC-DAD/MS : Track impurities (e.g., de-ethylated byproducts) using retention time and UV/Vis spectra.
  • Bioactivity correlation : Use partial least squares (PLS) regression to link impurity profiles (≥0.5% abundance) to IC50_{50} shifts.
  • Re-synthesis : Isolate impurities via preparative HPLC and test individually to identify inhibitory or antagonistic effects .

Q. What statistical approaches are robust for analyzing dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NLMEM) to account for inter-cell variability. Fit data to a sigmoidal Emax model with Bayesian hierarchical priors (Stan or Monolix software). Report 95% credible intervals and perform posterior predictive checks to validate model adequacy .

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